Ethyl 3,4-bis(2-methoxyethoxy)benzoate
Description
Ethyl 3,4-bis(2-methoxyethoxy)benzoate (CAS: 183322-16-9; molecular formula: C₁₅H₂₂O₆; molecular weight: 298.33) is a substituted benzoate ester with two 2-methoxyethoxy groups at the 3- and 4-positions of the benzene ring. It is a light oil or low-melting solid (m.p. 55–58°C) and serves as a critical intermediate in synthesizing tyrosine kinase inhibitors such as erlotinib . Its synthesis involves alkylation of ethyl 3,4-dihydroxybenzoate with 1-chloro-2-methoxyethane in the presence of potassium carbonate and tetrabutylammonium iodide, achieving yields up to 94% .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZRAVMWXHEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384593 | |
| Record name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-16-9 | |
| Record name | Benzoic acid, 3,4-bis(2-methoxyethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nitration Reactions
Ethyl 3,4-bis(2-methoxyethoxy)benzoate undergoes electrophilic aromatic substitution to introduce nitro groups. This reaction is critical in synthesizing intermediates for tyrosine kinase inhibitors.
Reagents/Conditions :
Product : Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (yield: 92.75%) .
| Reaction Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Acid Ratio (H₂SO₄:HNO₃) | 1.6 molar ratio | |
| Yield | 92.75% |
Mechanism :
-
The mixed acid generates nitronium ions (NO₂⁺), which attack the aromatic ring at the ortho position relative to the ester group due to steric and electronic directing effects of substituents .
Reduction Reactions
The nitro group introduced via nitration can be selectively reduced to an amine, a key step in quinazoline synthesis.
Reagents/Conditions :
-
Catalytic Hydrogenation : H₂ gas with PtO₂ or palladium on carbon (Pd/C) at 50 psi and room temperature .
Product : Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (yield: 99%) .
| Reaction Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | PtO₂·H₂O | |
| Pressure | 50 psi | |
| Yield | 99% |
Key Notes :
Ester Hydrolysis
The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reagents/Conditions :
-
Acidic Hydrolysis : Sulfuric acid (H₂SO₄) in ethanol under reflux .
-
Basic Hydrolysis : Aqueous NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .
Product : 3,4-Bis(2-methoxyethoxy)benzoic acid (yield: 99.27%) .
| Reaction Parameter | Value/Description | Source |
|---|---|---|
| Temperature | Reflux (~78°C for ethanol) | |
| Yield | 99.27% |
Applications :
Cyclization to Quinazolinones
The amine intermediate undergoes cyclization to form quinazolinone scaffolds, essential in erlotinib synthesis.
Reagents/Conditions :
| Reaction Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 50–150°C | |
| Yield | 80% (multi-step) |
Mechanism :
-
The amine reacts with orthoformate to form an imine intermediate, followed by intramolecular cyclization .
Functional Group Stability
The methoxyethoxy groups exhibit stability under harsh conditions (e.g., nitration, hydrogenation), ensuring regioselective modifications .
Scientific Research Applications
Ethyl 3,4-bis(2-methoxyethoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate
- Structural Relationship : Derived from ethyl 3,4-bis(2-methoxyethoxy)benzoate via nitration using nitric acid in acetic acid . A nitro group replaces the hydrogen at the 2-position.
- Physical Properties : Amber oil with 95% HPLC purity; synthesized in 92% yield .
- Reactivity: The nitro group enables subsequent reduction to an amine (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate), a precursor for quinazolinone scaffolds in erlotinib .
- Applications : Intermediate in anticancer drug synthesis.
Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)
- Structural Differences : Lacks the 2-methoxyethoxy substituents; simpler structure (C₁₀H₁₂O₃; molecular weight: 180.20).
- Physical Properties : Liquid at room temperature; used in food additives and fragrances .
- Reactivity: Limited utility in multistep drug synthesis due to fewer functional groups for derivatization.
- Applications : Flavoring agent (JECFA/FCC standards) .
Ethyl 4-(Dimethylamino)benzoate
- Structural Features: Contains a dimethylamino group (-N(CH₃)₂) at the 4-position.
- Reactivity : Acts as a co-initiator in resin cements, enhancing polymerization efficiency compared to methacrylate-based amines .
- Applications: Dental materials; higher reactivity than 2-(dimethylamino)ethyl methacrylate .
Comparative Analysis: Key Parameters
Research Findings and Industrial Relevance
- Drug Synthesis: this compound is pivotal in erlotinib production, with optimized processes achieving >90% total yield in multistep syntheses . Its nitro derivative is reduced to an amine, which cyclizes with formic acid to form the quinazolinone core .
- Reactivity Trends : The 2-methoxyethoxy groups enhance solubility in polar solvents (e.g., acetic acid, ethyl acetate), facilitating nitration and reduction steps . In contrast, Ethyl 2-methoxybenzoate lacks the steric and electronic complexity for such transformations.
- Industrial Scalability : UBE Industries patented high-yield routes using ethyl 3,4-dihydroxybenzoate as a starting material, emphasizing cost-effective and environmentally friendly protocols .
Biological Activity
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a synthetic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 298.33 g/mol. The compound features a benzoate structure with two methoxyethoxy substituents, enhancing its solubility and reactivity in biological systems. Its unique structure allows it to act as an important intermediate in the synthesis of various pharmaceutical agents.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets within cancer pathways. Research indicates that this compound may inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival in cancerous tissues. By preventing autophosphorylation of EGFR, it disrupts downstream signaling pathways essential for tumor growth.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Erlotinib Synthesis : this compound is a precursor in the synthesis of Erlotinib hydrochloride, a well-known EGFR inhibitor used in lung cancer treatment. Studies demonstrate that compounds with similar structures can significantly influence various biochemical pathways related to cancer therapy .
- In Vitro Studies : Research on related compounds has shown promising results regarding their efficacy against cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various tumor cell lines through modulation of EGFR signaling pathways .
- Pharmacological Studies : Investigations into the pharmacological properties of this compound highlight its potential as a therapeutic agent due to its favorable interactions with biomolecules involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3,4-bis(2-methoxyethoxy)benzoate in academic research?
- Methodological Answer : The compound is synthesized via alkylation of 3,4-dihydroxybenzoic acid ethyl ester with 2-bromoethyl methyl ether. A typical protocol involves refluxing in acetone with K₂CO₃ as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst for 4 hours, followed by solvent evaporation under reduced pressure. Yield optimization requires precise stoichiometry (1:1 molar ratio of starting materials) and controlled reflux temperature (56–60°C). Post-synthesis purification involves recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern and ester functionality. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy/ethoxy groups (δ 3.3–4.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) assess purity (>98%).
- Melting Point Analysis : Reported range 55–58°C; deviations indicate impurities, necessitating recrystallization .
Q. How can researchers determine the optimal reaction conditions for the alkylation step?
- Methodological Answer : Kinetic studies under varying temperatures (40–80°C) and catalyst loads (0.5–5 mol% TBAI) reveal that higher TBAI concentrations (>2 mol%) reduce reaction time but risk side reactions. Reaction progress is monitored via thin-layer chromatography (TLC, hexane:ethyl acetate 3:1). Quenching aliquots at intervals and analyzing by GC-MS identifies incomplete alkylation, prompting adjustments to reflux duration or base stoichiometry .
Advanced Research Questions
Q. What strategies address discrepancies in reported physical properties (e.g., melting point variations)?
- Methodological Answer : Variations in melting points (e.g., 55–58°C vs. 60–62°C) may arise from polymorphic forms or residual solvents. Researchers should:
- Perform differential scanning calorimetry (DSC) to detect polymorphs.
- Use Karl Fischer titration to quantify water/solvent content.
- Compare spectroscopic data (FT-IR, NMR) with literature to confirm structural consistency .
Q. How do methoxyethoxy substituents influence reactivity in derivatization reactions (e.g., nitration)?
- Methodological Answer : The electron-donating methoxyethoxy groups activate the aromatic ring toward electrophilic substitution. Nitration with HNO₃ in acetic acid predominantly occurs at the para position relative to the ester group. Regioselectivity is confirmed by LC-MS and ¹H NMR (appearance of a nitro proton at δ 8.1–8.3 ppm). Competing ortho/meta products are minimized by controlling nitration temperature (0–5°C) and acid concentration .
Q. What mechanistic considerations are critical for nitration of this compound derivatives?
- Methodological Answer : The nitration mechanism involves protonation of HNO₃ to generate the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. Side reactions (e.g., ester hydrolysis) are mitigated by using anhydrous acetic acid and short reaction times (<2 hours). Post-reaction, quenching with ice water and neutralization with NaHCO₃ prevents decomposition. Intermediate isolation via flash chromatography (silica gel, dichloromethane/methanol) ensures product stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
